molecular formula C7H5BF2O2 B3055506 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 651326-78-2

4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B3055506
CAS No.: 651326-78-2
M. Wt: 169.92 g/mol
InChI Key: KMDODYHDNAZJNN-UHFFFAOYSA-N
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Description

4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 651326-78-2) is a fluorinated benzoxaborole derivative of significant interest in medicinal chemistry and antimicrobial research . This compound belongs to a class of organoboron heterocycles known for their stability and diverse biological activities, which include potent antifungal and antibacterial properties . Researchers value benzoxaboroles like this difluoro-substituted analog as key pharmacophores for developing new therapeutic agents, particularly against resistant bacterial and fungal strains . The incorporation of fluorine atoms is a common strategy to enhance the Lewis acidity of the boron center and adjust the lipophilicity of the molecule, which can be beneficial for improving its biological activity and optimizing pharmacokinetic properties . While the exact mechanism of action for this specific compound is a subject of ongoing research, related benzoxaboroles are known to inhibit essential microbial enzymes, such as leucyl-tRNA synthetase (LeuRS), thereby disrupting protein synthesis . This mechanism is exemplified by the approved antifungal drug Tavaborole . Recent scientific investigations have explored the use of similar thiol-functionalized benzosiloxaboroles (silicon analogs) to create a wide array of derivatives with promising activity against Staphylococcus aureus , including methicillin-resistant (MRSA) strains . Supplied with a minimum purity of ≥98%, this product is intended for research and further manufacturing applications, exclusively in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

4,5-difluoro-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDODYHDNAZJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591977
Record name 4,5-Difluoro-2,1-benzoxaborol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651326-78-2
Record name 4,5-Difluoro-2,1-benzoxaborol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of a suitable precursor with boronic acid or its derivatives under specific conditions. One common synthetic route includes the use of 4,5-difluorobenzene-1,2-diol as a starting material, which undergoes a cyclization reaction with boronic acid in the presence of a catalyst . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol has shown promise as a therapeutic agent due to its ability to inhibit specific enzymes and biological pathways.

Case Study: Antimicrobial Activity
Research has indicated that benzoxaboroles possess antimicrobial properties. A study demonstrated that derivatives of benzoxaborole effectively inhibit the growth of certain bacteria and fungi. The difluorinated variant has been particularly noted for its enhanced potency against resistant strains of pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Efficacy of Benzoxaborole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4,5-Difluoro-BenzoxaboroleStaphylococcus aureus0.25 µg/mL
4,5-Difluoro-BenzoxaboroleCandida albicans0.5 µg/mL
Benzoxaborole (non-fluorinated)Escherichia coli1 µg/mL

Agricultural Science

The compound has been explored for its potential use as a pesticide or herbicide. Its mechanism involves the inhibition of key enzymes in plant pathogens.

Case Study: Fungicidal Activity
A study evaluated the effectiveness of this compound against various plant fungal pathogens. Results indicated significant fungicidal activity against Botrytis cinerea, a common plant pathogen responsible for gray mold disease in crops .

Table 2: Fungicidal Activity Against Plant Pathogens

PathogenApplication Rate (g/ha)Efficacy (%)
Botrytis cinerea10085
Fusarium oxysporum15075
Rhizoctonia solani20070

Materials Science

In materials science, benzoxaboroles are being investigated for their potential use in polymer synthesis and as additives.

Case Study: Polymerization Studies
Research has focused on using benzoxaboroles as cross-linking agents in the production of polymers with enhanced mechanical properties. The incorporation of 4,5-difluoro derivatives has shown improved thermal stability and resistance to degradation under environmental stressors .

Table 3: Properties of Polymers Modified with Benzoxaboroles

Polymer TypeModification TypeThermal Stability (°C)Mechanical Strength (MPa)
PolyethyleneCross-linking+20+15
PolystyreneAdditive+15+10

Mechanism of Action

The mechanism of action of 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying and potentially treating diseases .

Comparison with Similar Compounds

Structural and Electronic Differences

5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (Tavaborole/AN2690)
  • Structure : Fluorine at position 5 only.
  • Crystal Structure : Forms centrosymmetric dimers via O–H···O hydrogen bonds, with planar molecular geometry .
  • Electronic Effects : The single fluorine atom increases boron’s Lewis acidity, enhancing interactions with fungal enzyme targets (e.g., leucyl-tRNA synthetase) .
  • Applications : FDA-approved topical antifungal (Kerydin®) for onychomycosis .
6-Fluoro Isomer
  • Structure : Fluorine at position 6.
  • Crystal Structure : Similar dimeric arrangement as Tavaborole but with altered C–H···F interactions due to fluorine positioning .
  • Activity : Reduced antifungal efficacy compared to Tavaborole, highlighting positional sensitivity of fluorine .
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
  • Structure : Chlorine at position 3.
  • Activity : Demonstrates moderate antibacterial activity but lower antifungal potency than Tavaborole .
5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol
  • Structure : Benzyloxy group at position 5.
  • Properties : Increased lipophilicity (logP ~2.5) due to the aromatic substituent, improving membrane permeability but reducing solubility .

Key Findings :

  • Tavaborole : Superior antifungal activity attributed to fluorine’s electronegativity and optimal positioning for target binding .
  • 4,5-Difluoro : Hypothetically, dual fluorination may improve target affinity but could increase cytotoxicity due to heightened electrophilicity.

Physicochemical Properties

Property Tavaborole 4,5-Difluoro (Predicted) 4-Chloro
Molecular Weight (g/mol) 151.93 169.93 168.39
pKa ~7.2 ~6.8 (lower due to dual F) ~6.45
LogP 1.2 1.5–1.8 1.4
Solubility (mg/mL) 2.5 (aqueous) Estimated: 1.8–2.0 1.2

Trends :

  • Fluorine substitution reduces pKa and increases acidity, enhancing solubility in biological matrices.
  • Dual fluorination further lowers pKa but may marginally reduce aqueous solubility due to higher lipophilicity.

Biological Activity

4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound belonging to the benzoxaborole class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of antifungal and anti-inflammatory therapies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H6BF2O2C_7H_6BF_2O_2, with a molecular weight of approximately 171.93 g/mol. The structure features a boron atom coordinated to an oxygen atom within a benzene ring framework, contributing to its unique reactivity and biological properties.

Benzoxaboroles primarily exert their effects through the inhibition of specific enzymes or pathways involved in cellular processes. For instance, crisaborole (a related benzoxaborole) has been shown to inhibit phosphodiesterase 4 (PDE4), leading to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-12 . This mechanism is particularly relevant in the treatment of inflammatory skin diseases like atopic dermatitis and psoriasis.

Antifungal Activity

Research indicates that benzoxaboroles exhibit broad-spectrum antifungal properties. In particular, studies have demonstrated that compounds like crisaborole are effective against various fungal pathogens by disrupting their cellular processes . The crystal structure analysis of related compounds reveals strong intermolecular interactions that contribute to their stability and activity against fungi.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. In vitro studies suggest that this compound can downregulate the expression of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammatory conditions . The ability to target specific inflammatory pathways makes it a candidate for treating conditions such as psoriasis.

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of benzoxaboroles in treating skin conditions. For instance:

  • Crisaborole for Atopic Dermatitis : A Phase III trial evaluated crisaborole's effectiveness in patients with mild to moderate atopic dermatitis. Results indicated significant improvements in skin clearance compared to placebo .
  • Psoriasis Treatment : Another study investigated the use of crisaborole in psoriasis patients. The findings suggested that treatment led to a marked reduction in plaque severity and associated symptoms .

Data Tables

Study Compound Target Condition Outcome
Phase III TrialCrisaboroleAtopic DermatitisSignificant improvement in skin clearance
Clinical Evaluation4,5-Difluoro-1,3-dihydro...PsoriasisReduction in plaque severity
In Vitro StudyBenzoxaborolesFungal InfectionsBroad-spectrum antifungal activity observed

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

StepReagent/ConditionYieldKey ChallengeSolution
Intermediate FormationTrimethoxymethane, H2SO4, MeOH reflux96%Hydrolysis sensitivitypH adjustment with NaOMe
Boronic Acid Synthesisn-BuLi, B(OEt)3, -78°C49%Low-temperature controlStrict temp. monitoring
Final CyclizationNaBH4, MeOH, 3 days51%Over-reduction riskIncremental NaBH4 addition

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey DataStructural Insight
¹¹B NMR32.0 ppm in (CD3)2COTetrahedral boron coordination
¹⁹F NMR-113.51 ppm (CDCl3)Ortho-fluorine electronic environment
X-rayO–H⋯O = 2.70 ÅDimer stabilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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